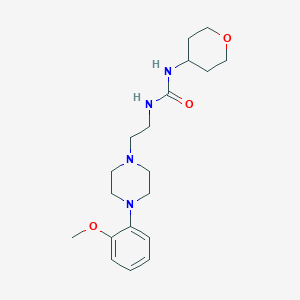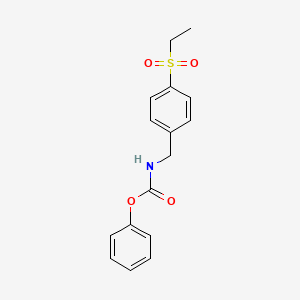
Phenyl 4-(ethylsulfonyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate is a chemical compound with the molecular formula C16H17NO4S . It is also known as Carbamic acid, N-[[4-(ethylsulfonyl)phenyl]methyl]-, phenyl ester . The molecular weight of this compound is 319.38 .
Molecular Structure Analysis
The molecular structure of Phenyl 4-(Ethylsulfonyl)Benzylcarbamate consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more can be used .Physical And Chemical Properties Analysis
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate has a molecular weight of 319.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 (COX-2) Inhibition
Phenyl 4-(ethylsulfonyl)benzylcarbamate has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may have applications in managing inflammatory conditions, such as arthritis and certain cancers.
Anti-Inflammatory Activity
In addition to COX-2 inhibition, Phenyl 4-(ethylsulfonyl)benzylcarbamate has demonstrated good anti-inflammatory activity . Its ability to modulate inflammatory responses could be valuable in drug development for conditions like rheumatoid arthritis or inflammatory bowel diseases.
Ulcerogenic Liability Assessment
Researchers have evaluated the ulcerogenic liability of this compound, specifically focusing on its safety profile . Phenyl 4-(ethylsulfonyl)benzylcarbamate exhibited low ulcerogenic potential, making it a safer option for therapeutic use.
In Silico ADME Prediction
The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles were studied in silico . Understanding these properties aids in drug design and optimization, potentially leading to improved pharmacokinetics.
Benzimidazole Derivatives
Phenyl 4-(ethylsulfonyl)benzylcarbamate belongs to a novel series of benzimidazole derivatives . These derivatives can serve as building blocks for designing new compounds with diverse biological activities.
Research and Development Endeavors
Due to its unique blend of properties, researchers can explore Phenyl 4-(ethylsulfonyl)benzylcarbamate in various research and development endeavors . Its versatility makes it a valuable asset for medicinal chemistry, pharmacology, and related fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRCPGOCWHBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

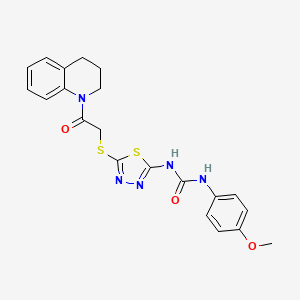
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)
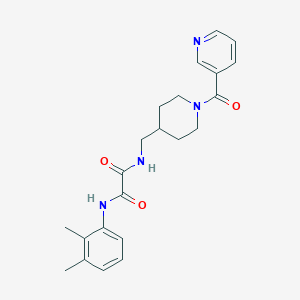
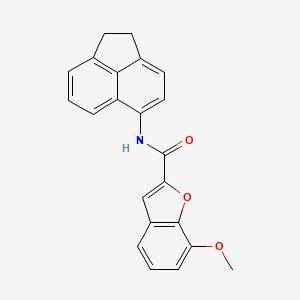
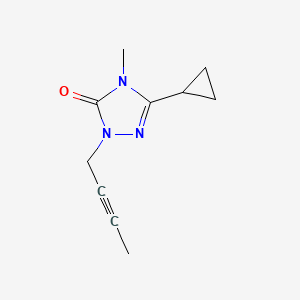

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)
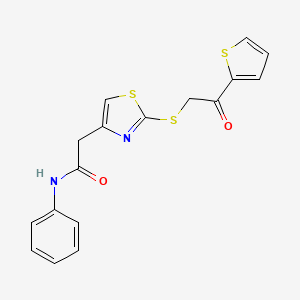
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
